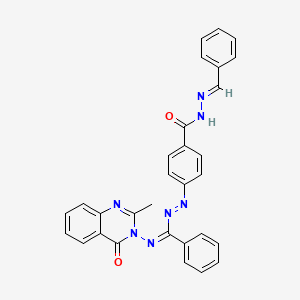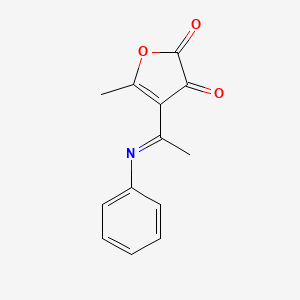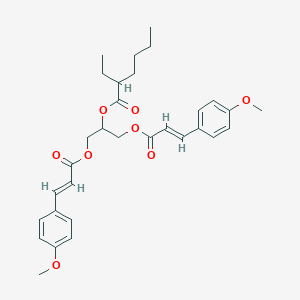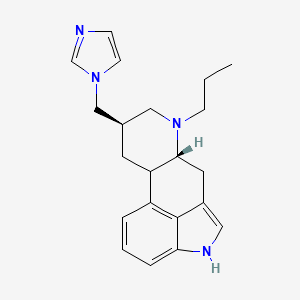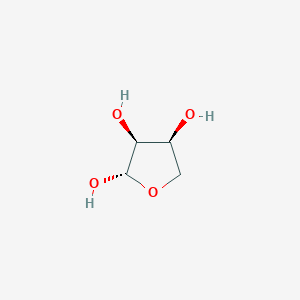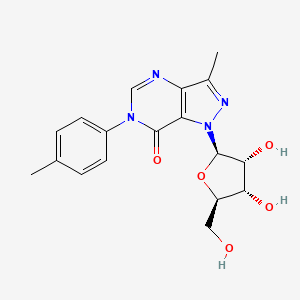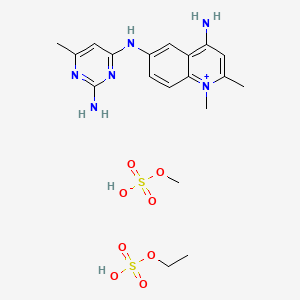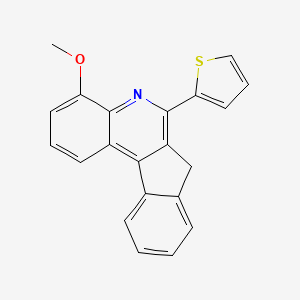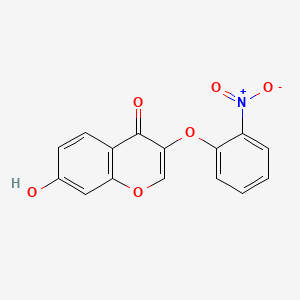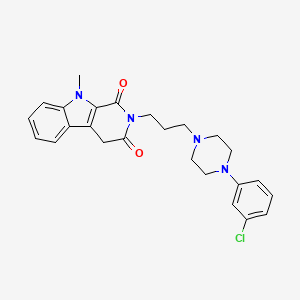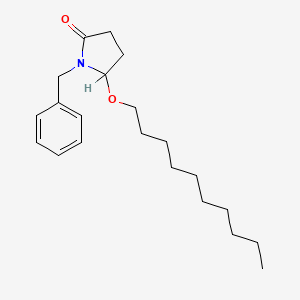
(+-)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidinone ring substituted with a decyloxy group and a phenylmethyl group, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Decyloxy Group: The decyloxy group is introduced via an etherification reaction, where a decyl alcohol reacts with a suitable leaving group on the pyrrolidinone ring.
Attachment of the Phenylmethyl Group: The phenylmethyl group is attached through a substitution reaction, often involving a benzyl halide and a nucleophilic site on the pyrrolidinone ring.
Industrial Production Methods
Industrial production of (±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyl-substituted pyrrolidinone.
Substitution: Various substituted pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of pain and inflammation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
(±)-5-(Octyloxy)-1-(phenylmethyl)-2-pyrrolidinone: Similar structure with an octyloxy group instead of a decyloxy group.
(±)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone: Features a hexyloxy group in place of the decyloxy group.
Uniqueness
(±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone is unique due to its longer decyloxy chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs.
This detailed article provides a comprehensive overview of (±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
136410-45-2 |
|---|---|
Fórmula molecular |
C21H33NO2 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
1-benzyl-5-decoxypyrrolidin-2-one |
InChI |
InChI=1S/C21H33NO2/c1-2-3-4-5-6-7-8-12-17-24-21-16-15-20(23)22(21)18-19-13-10-9-11-14-19/h9-11,13-14,21H,2-8,12,15-18H2,1H3 |
Clave InChI |
JIQJMRLZSOCRHE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


